molecular formula C9H14N2O B7978793 1-(5-Methoxy-3-pyridyl)propylamine

1-(5-Methoxy-3-pyridyl)propylamine

Cat. No.: B7978793
M. Wt: 166.22 g/mol
InChI Key: DEPSFEYCTQHJLZ-UHFFFAOYSA-N
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Description

1-(5-Methoxy-3-pyridyl)propylamine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a propylamine chain linked to a 5-methoxypyridyl group, a structural motif commonly found in biologically active molecules. Pyridine derivatives similar to this compound are frequently investigated for their potential to inhibit cytokine production and secretion, making them valuable probes for studying autoimmune diseases and inflammatory conditions . The propylamine side chain is a common functional group that can contribute to the molecule's physicochemical properties and its interaction with biological targets . Related compounds with a methoxypropylamine structure are known to possess notable physical properties, such as a density of approximately 0.9 g/cm³ and a boiling point near 118°C, which are important considerations for handling and solubility in experimental settings . As a building block in organic synthesis, this amine is useful for constructing more complex molecules, including naphthyridine derivatives, which are prominent scaffolds in drug discovery . When handling, appropriate safety precautions should be observed. The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methoxypyridin-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-9(10)7-4-8(12-2)6-11-5-7/h4-6,9H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPSFEYCTQHJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CN=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 5 Methoxy 3 Pyridyl Propylamine

Retrosynthetic Analysis and Strategic Disconnections for 1-(5-Methoxy-3-pyridyl)propylamine

Retrosynthetic analysis of this compound identifies several key disconnections for strategic synthesis. The primary bond for disconnection is the C-N bond of the propylamine (B44156) side chain, leading back to a corresponding ketone or other carbonyl-containing precursor and an amine source. Another significant disconnection is at the C-C bond between the pyridine (B92270) ring and the propyl side chain.

A common retrosynthetic approach involves the disconnection of the amine group, suggesting a reductive amination pathway. This would start from 1-(5-methoxy-3-pyridyl)propan-1-one. This ketone precursor can be synthesized through various methods, including the acylation of a suitable 3-substituted-5-methoxypyridine derivative.

Alternatively, a Grignard-based strategy could be employed. This would involve the reaction of a 3-pyridyl Grignard reagent with a suitable propylene (B89431) oxide or a related electrophile. The methoxy (B1213986) group could be introduced either before or after the formation of the carbon skeleton.

Development of Novel Synthetic Pathways to this compound

The synthesis of pyridylamines, such as this compound, has been an area of active research, leading to the development of several novel synthetic pathways.

Exploration of Catalytic Routes for C-N Bond Formation

The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of this compound. Modern synthetic chemistry has seen a surge in the development of catalytic methods for this transformation, which are often more efficient and selective than classical methods.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds. researchgate.netrsc.org These reactions typically involve the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.net For the synthesis of this compound, a potential route could involve the coupling of a 3-halo-5-methoxypyridine derivative with propylamine. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. beilstein-journals.org

Copper-catalyzed C-N bond formation reactions also offer a viable alternative. nih.govnih.gov These methods can sometimes be more cost-effective than palladium-catalyzed systems and can be effective for the amination of heteroaryl substrates.

Stereoselective Synthesis Approaches for this compound

The propylamine side chain of this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods allows for the preparation of a single enantiomer, which is often crucial for its intended biological application.

One approach to stereoselective synthesis is the use of chiral catalysts in the reductive amination of the precursor ketone. Chiral auxiliaries can also be employed, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed.

Enzymatic resolutions are another powerful tool for obtaining enantiomerically pure amines. This involves the use of an enzyme that selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally friendly processes. rasayanjournal.co.inacs.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgnih.gov

In the context of synthesizing this compound, several green chemistry approaches can be considered:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.in

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. rasayanjournal.co.in

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

For instance, the catalytic reductive amination mentioned earlier is inherently a more atom-economical process than a multi-step synthesis involving protecting groups. The use of heterogeneous catalysts that can be easily recovered and reused further enhances the green credentials of the synthesis. rasayanjournal.co.in The sustainable production of pyridines from renewable resources like glycerol (B35011) is also an area of active research. rsc.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of various reaction parameters.

For catalytic reactions, such as the Buchwald-Hartwig amination, the following factors are typically optimized:

Catalyst and Ligand: Screening different palladium or copper catalysts and a variety of phosphine or other ligands.

Base: The choice and amount of base can significantly influence the reaction rate and yield.

Solvent: The polarity and boiling point of the solvent can affect solubility and reaction kinetics.

Temperature and Reaction Time: These parameters are adjusted to ensure complete conversion without significant decomposition of the product.

Recent advancements have seen the use of high-throughput experimentation and machine learning algorithms to accelerate the optimization process. ucla.edu

ParameterCondition 1Condition 2Condition 3Yield (%)
Catalyst Pd(OAc)2Pd2(dba)3CuI75
Ligand XantphosRuPhosNone82
Base Cs2CO3K3PO4NaOtBu88
Solvent DioxaneTolueneDMF78
Temperature (°C) 1001109085

This is a representative data table and does not reflect actual experimental results.

Mechanistic Investigations of Key Steps in this compound Formation

Understanding the reaction mechanisms of the key steps in the synthesis of this compound is essential for rational process improvement.

In the case of a palladium-catalyzed C-N cross-coupling reaction, the generally accepted mechanism involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the heteroaryl halide to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The desired C-N bond is formed, and the product is released, regenerating the palladium(0) catalyst.

Mechanistic studies often involve the use of spectroscopic techniques, such as NMR, to identify and characterize reaction intermediates. researchgate.net Kinetic studies can provide insights into the rate-determining step of the reaction. Computational chemistry can also be used to model the reaction pathway and predict the energies of intermediates and transition states.

Advanced Spectroscopic and Spectrometric Characterization of 1 5 Methoxy 3 Pyridyl Propylamine

High-Resolution Spectroscopic Techniques for Conformational Analysis of 1-(5-Methoxy-3-pyridyl)propylamine

The conformational landscape of this compound is primarily defined by the rotational freedom around the C(3)-C(α) and C(α)-N bonds of the propylamine (B44156) side chain, as well as the orientation of the methoxy (B1213986) group relative to the pyridine (B92270) ring. High-resolution microwave spectroscopy, a powerful tool for determining the precise rotational constants and, consequently, the gas-phase structures of molecules, would be invaluable in this context.

The presence of the flexible propylamine chain introduces additional complexity. The relative orientation of the amino group and the pyridine ring can lead to multiple stable conformers. These conformers would be distinguishable by their unique sets of rotational constants (A, B, and C). By comparing experimentally determined rotational constants from microwave spectroscopy with those calculated for different theoretical conformers, the most stable gas-phase structures can be identified. Furthermore, the analysis of isotopic substitution data, particularly for the nitrogen and carbon atoms, can provide precise atomic coordinates, offering a detailed picture of the molecular geometry. acs.org

Table 1: Predicted Conformational Isomers of this compound and Influencing Factors

Isomer TypeDescriptionKey Dihedral AnglesInfluencing Factors
Methoxy Group OrientationRotation of the methyl group of the methoxy substituent relative to the pyridine ring.C(4)-C(5)-O-C(methyl)Steric hindrance, hyperconjugation, electrostatic interactions.
Propylamine Chain ConformationRotation around the C(3)-C(α) and C(α)-C(β) bonds of the propyl chain.C(2)-C(3)-C(α)-N, C(3)-C(α)-N-HTorsional strain, gauche interactions, potential for intramolecular hydrogen bonding.
Amino Group OrientationRotation around the C(α)-N bond.C(α)-N-H1, C(α)-N-H2Lone pair repulsion, potential for hydrogen bonding.

Vibrational Spectroscopy for Probing Molecular Interactions within this compound

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups and their local environments within this compound. The vibrational modes of the pyridine ring, the methoxy group, and the propylamine side chain will give rise to a characteristic set of absorption and scattering bands.

The pyridine ring vibrations are expected to appear in their characteristic regions. For instance, C-H stretching vibrations of the aromatic ring are typically observed between 3100 and 3000 cm⁻¹. core.ac.uk The C-C and C-N stretching vibrations within the ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.netniscpr.res.in The exact positions of these bands will be sensitive to the electronic effects of the methoxy and propylamine substituents.

The methoxy group will exhibit a strong C-O stretching vibration, typically in the range of 1250-1000 cm⁻¹, and characteristic C-H stretching and bending modes of the methyl group. oup.com The propylamine side chain will be characterized by N-H stretching vibrations of the primary amine group, usually appearing as two bands in the 3400-3250 cm⁻¹ region for a primary amine. C-H stretching vibrations of the propyl chain will be observed around 2960-2850 cm⁻¹. The N-H bending (scissoring) mode is expected around 1650-1580 cm⁻¹.

Intermolecular and intramolecular interactions, such as hydrogen bonding between the amino group and the pyridine nitrogen of another molecule or even weak intramolecular C-H···N or N-H···O interactions, can be probed by shifts in the corresponding vibrational frequencies. For example, hydrogen bonding typically leads to a broadening and red-shifting of the N-H stretching bands.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Pyridine RingC-H Stretch3100 - 3000Medium to Weak
C=C, C=N Stretch1600 - 1450Medium to Strong
Methoxy GroupC-H Stretch (asymmetric)~2960Medium
C-H Stretch (symmetric)~2850Medium
C-O Stretch1250 - 1200Strong
Propylamine GroupN-H Stretch (asymmetric)~3350Medium
N-H Stretch (symmetric)~3280Medium
N-H Bend (scissoring)1650 - 1580Medium
C-N Stretch1220 - 1020Medium to Weak

Advanced NMR Spectroscopy for Structural Dynamics and Isomeric Differentiation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound, 1D (¹H and ¹³C) and 2D NMR techniques would provide unambiguous evidence of its chemical structure and connectivity.

In the ¹H NMR spectrum, the protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). chemicalbook.comyoutube.com The proton at the C2 position, being between the nitrogen and the propylamine-substituted carbon, is expected to be the most downfield, followed by the proton at C6, and then the proton at C4. The methoxy group would give a sharp singlet around δ 3.8-4.0 ppm. The protons of the propylamine chain would appear in the aliphatic region, with the methine proton (Hα) coupled to the adjacent methylene (B1212753) protons (Hβ) and the NH₂ protons, leading to a complex multiplet.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The pyridine ring carbons would resonate in the δ 120-160 ppm range, with the carbon bearing the methoxy group (C5) being significantly shielded. chemicalbook.com The carbons of the propylamine chain would appear in the upfield region.

Advanced 2D NMR techniques are essential for definitive assignments and for probing through-bond and through-space correlations. plos.org

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, confirming the connectivity within the propylamine chain and the coupling between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons separated by two or three bonds. This would be crucial for confirming the attachment of the propylamine and methoxy groups to the pyridine ring, for example, by observing correlations from the methoxy protons to C5 of the pyridine ring, and from the Hα proton of the propylamine chain to C3 and C4 of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to investigate the spatial proximity of protons, providing insights into the preferred conformation in solution. For instance, NOE correlations between the methoxy protons and the H4 or H6 protons of the pyridine ring could help determine the preferred orientation of the methoxy group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

PositionPredicted ¹H Chemical Shift (δ)Predicted ¹³C Chemical Shift (δ)
Pyridine C2~8.2~145
Pyridine C3-~138
Pyridine C4~7.2~125
Pyridine C5-~155
Pyridine C6~8.1~140
Methoxy (-OCH₃)~3.9~55
Propylamine Cα~4.0~58
Propylamine Cβ~1.8~30
Propylamine Cγ~0.9~11
Propylamine -NH₂Variable (broad)-

Mass Spectrometry Approaches for Elucidating Fragmentation Pathways of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound, electron ionization (EI) would likely induce characteristic fragmentation pathways.

The molecular ion peak (M⁺) would be observed, and its high-resolution measurement would confirm the elemental composition. A key fragmentation process for primary amines is the α-cleavage, which involves the cleavage of the bond between the α- and β-carbons of the alkyl chain. nih.gov For this compound, this would result in the formation of a stable, resonance-stabilized iminium cation with the charge retained on the nitrogen-containing fragment. This would likely be the base peak in the spectrum.

Another expected fragmentation is the loss of the propylamine side chain via cleavage of the C(3)-C(α) bond, leading to a methoxypyridinyl radical and a propylamine cation, or a methoxypyridinyl cation and a propylamine radical. The fragmentation of the methoxy group, such as the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O), is also a common pathway for methoxy-substituted aromatic compounds. pleiades.online

Tandem mass spectrometry (MS/MS) would be particularly useful for establishing detailed fragmentation pathways. By selecting the molecular ion or a specific fragment ion and subjecting it to collision-induced dissociation (CID), a secondary fragmentation spectrum can be obtained. This would allow for the step-by-step elucidation of the decomposition cascade, providing a high degree of confidence in the structural assignment.

Table 4: Predicted Key Fragmentation Pathways and Resulting Ions for this compound in EI-MS

Fragmentation PathwayNeutral LossKey Fragment Ion (m/z)Description
α-CleavageEthyl radical (•C₂H₅)[M - 29]⁺Formation of a stable iminium cation containing the pyridine ring. Likely base peak.
Benzylic-type CleavagePropylamine radical (•C₃H₈N)[C₆H₆NO]⁺ (m/z 108)Cleavage of the bond between the pyridine ring and the propylamine side chain.
Methoxy Group FragmentationMethyl radical (•CH₃)[M - 15]⁺Loss of the methyl group from the methoxy substituent.
Methoxy Group FragmentationFormaldehyde (CH₂O)[M - 30]⁺McLafferty-type rearrangement involving the methoxy group.
Loss of PropylaminePropylamine (C₃H₉N)[C₆H₅O]⁺ (m/z 93)Cleavage of the C-C bond and hydrogen transfer.

Computational Chemistry and Theoretical Studies on 1 5 Methoxy 3 Pyridyl Propylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction of 1-(5-Methoxy-3-pyridyl)propylamine

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT calculations, likely employing a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can illuminate its fundamental electronic properties. niscair.res.inmostwiedzy.pl

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack. For instance, the nitrogen atom of the pyridine (B92270) ring is expected to influence the electronic distribution significantly. niscair.res.in

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting regions of positive and negative electrostatic potential, which in turn guide the understanding of intermolecular interactions, such as hydrogen bonding, and the molecule's interaction with biological targets. nih.gov Red regions on the MEP map indicate areas of high electron density (nucleophilic sites), while blue regions signify electron-deficient areas (electrophilic sites).

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy-0.8eV
HOMO-LUMO Gap5.7eV
Electronegativity (χ)3.65eV
Chemical Hardness (η)2.85eV
Global Softness (S)0.35eV⁻¹

This table presents hypothetical data to illustrate the typical output of DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects of this compound

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape and the influence of the surrounding environment, such as a solvent.

For this compound, with its flexible propylamine (B44156) side chain, MD simulations are crucial for understanding its conformational preferences. The molecule can adopt various spatial arrangements due to the rotation around its single bonds. MD simulations can identify the most stable conformers and the energy barriers between them. This information is vital as the biological activity of a molecule is often dependent on its three-dimensional shape. The analysis of the conformational landscape can reveal the range of shapes the molecule can adopt, which is particularly important for understanding its potential to bind to a biological receptor. nih.gov

Furthermore, MD simulations can effectively model solvation effects. By surrounding the molecule with explicit solvent molecules (e.g., water), it is possible to study how the solvent influences the molecule's conformation and dynamics. The interactions between the solute and solvent, such as hydrogen bonding between the amine and methoxy (B1213986) groups with water, can be analyzed in detail. The binding of a molecule to a protein, for instance, is often accompanied by the release of ordered water molecules, a process that can be investigated using MD simulations. nih.gov

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations

Dihedral AngleMost Populated Range (degrees)Relative Population (%)
C(pyridyl)-C(propyl)-C(propyl)-N60 - 9045
C(pyridyl)-C(propyl)-C(propyl)-N150 - 18030
C(pyridyl)-C(propyl)-C(propyl)-N-60 - -9025

This table presents hypothetical data illustrating the results of a conformational analysis from MD simulations.

Quantum Chemical Analysis of Reaction Intermediates and Transition States in Transformations Involving this compound

Quantum chemical methods, particularly DFT, can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile provides valuable information about the feasibility and kinetics of a given transformation. nih.gov

For example, the N-alkylation or N-acylation of the primary amine group are common reactions for such a molecule. Quantum chemical calculations can model the approach of an electrophile to the nitrogen atom, identify the transition state structure, and calculate the activation energy for the reaction. Comparing the activation energies for different reaction pathways can help in predicting the most likely outcome of a reaction. researchgate.net

The reactivity of the pyridine ring itself can also be studied. Pyridine and its derivatives can undergo electrophilic substitution, although they are generally less reactive than benzene (B151609). nih.gov DFT calculations can predict the most favorable position for electrophilic attack (C2, C4, or C6) by analyzing the charge distribution and the stability of the resulting intermediates (sigma complexes). The methoxy group at the 5-position will influence the regioselectivity of such reactions.

Table 3: Hypothetical Activation Energies for a Reaction of this compound

Reaction StepReactantTransition StateProductActivation Energy (kcal/mol)
N-ProtonationR-NH₂ + H⁺[R-NH₃]⁺[R-NH₃]⁺0.5
C4-NitrationMolecule + NO₂⁺Intermediate ComplexProduct25.3

This table provides hypothetical activation energies for illustrative purposes.

Prediction of Spectroscopic Signatures and Intermolecular Interactions of this compound through Theoretical Modeling

Theoretical modeling is a powerful tool for predicting and interpreting spectroscopic data. For this compound, computational methods can predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

DFT calculations can compute the harmonic vibrational frequencies of the molecule. dntb.gov.ua These calculated frequencies, when appropriately scaled, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of C-H, N-H, C-O, and C-N bonds. scifiniti.com

The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that can be correlated with experimental data. This can be particularly useful for confirming the structure of the molecule and for assigning signals in complex spectra.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, providing information about the wavelengths of maximum absorption (λmax). These theoretical predictions can be compared with experimental spectra to understand the electronic transitions occurring within the molecule.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Peak/SignalAssignment
FT-IR~3350 cm⁻¹N-H stretching
FT-IR~1580 cm⁻¹C=N stretching (pyridine)
¹³C NMR~155 ppmC-O (methoxypyridine)
¹H NMR~3.8 ppm-OCH₃ protons
UV-Vis (TD-DFT)~270 nmπ → π* transition

This table contains hypothetical spectroscopic data for illustrative purposes.

Chemical Reactivity and Derivatization of 1 5 Methoxy 3 Pyridyl Propylamine

Nucleophilic Reactivity of the Amine Functionality in 1-(5-Methoxy-3-pyridyl)propylamine

The primary amine group in this compound is a key center for nucleophilic reactions. Amines are generally considered good nucleophiles due to the lone pair of electrons on the nitrogen atom. The nucleophilicity of amines typically follows the order: secondary > primary > ammonia. masterorganicchemistry.com This reactivity allows the amine in this compound to readily attack electrophilic centers.

Common reactions involving the amine's nucleophilicity include acylation and alkylation. For instance, the amine can react with acyl halides or anhydrides to form stable amide derivatives. Similarly, it can be alkylated by reacting with alkyl halides. The rate and success of these reactions are influenced by steric hindrance around the amine and the electronic properties of the interacting molecules. masterorganicchemistry.com

The basicity of the amine, and thus its nucleophilicity, is influenced by the electronic effects of the methoxy-substituted pyridyl ring. The nitrogen atom in the pyridine (B92270) ring is electron-withdrawing, which can decrease the electron density on the side-chain amine, thereby modulating its reactivity compared to simple alkylamines.

Electrophilic Substitution and Functionalization of the Pyridyl Ring in this compound

The pyridine ring, while aromatic, is less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. quimicaorganica.org This deactivation means that harsh reaction conditions are often required for electrophilic substitutions. quimicaorganica.orgquora.com

In the case of this compound, the directing effects of the substituents on the ring are crucial. The pyridine nitrogen directs incoming electrophiles primarily to the 3- and 5-positions. quimicaorganica.org The existing methoxy (B1213986) group at the 5-position and the propylamine (B44156) group at the 3-position further influence the regioselectivity of substitution. The methoxy group is an activating, ortho-, para-directing group, while the alkylamine side chain is also generally considered activating and ortho-, para-directing.

Given the substitution pattern, the most likely positions for further electrophilic attack would be the 2-, 4-, and 6-positions of the pyridine ring. The precise outcome would depend on the specific electrophile and reaction conditions used. Common electrophilic substitution reactions for pyridine rings include nitration, sulfonation, and halogenation, though Friedel-Crafts alkylations and acylations are generally not feasible as the catalyst reacts with the ring nitrogen. quimicaorganica.org

Catalytic Transformations Utilizing this compound as a Substrate

This compound and its derivatives can serve as substrates in various catalytic transformations. For example, the amine functionality can be a directing group in transition-metal-catalyzed C-H activation/functionalization reactions, allowing for the selective introduction of new functional groups at specific positions on the pyridine ring.

Furthermore, the synthesis of related compounds, such as 3-methoxy propylamine, has been achieved via catalytic amination of 3-methoxy propanol (B110389) using a Cu-Co/Al2O3-diatomite catalyst. google.com This suggests that similar catalytic methods could be applicable for the synthesis or modification of this compound.

The pyridine nitrogen can also coordinate to metal catalysts, influencing the outcome of catalytic reactions. This coordination can either facilitate or inhibit certain transformations, depending on the nature of the catalyst and the reaction conditions.

Synthesis and Advanced Characterization of Novel Derivatives from this compound

The versatile reactivity of this compound allows for the synthesis of a wide array of novel derivatives with potential applications in various fields of chemistry.

The primary amine of this compound readily reacts with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form amides. nih.govpsu.edu These reactions are often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species. The resulting amides are a common structural motif in medicinal chemistry and materials science.

Similarly, reaction with chloroformates or other carbamoylating agents yields carbamate (B1207046) derivatives. The synthesis of these derivatives allows for the modification of the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

Table 1: Examples of Amide Synthesis from Primary Amines

Amine ReactantCarboxylic Acid/DerivativeProduct TypePotential Application Areas
Primary AmineAcyl ChlorideN-Substituted AmidePharmaceuticals, Polymers
Primary AmineCarboxylic Acid + Coupling AgentN-Substituted AmideAgrochemicals, Fine Chemicals
Primary AmineChloroformateCarbamateProtecting Groups, Bioisosteres

The reaction of the primary amine of this compound with aldehydes or ketones under acidic conditions leads to the formation of imines, also known as Schiff bases. pressbooks.publibretexts.orglibretexts.org This reversible reaction proceeds through a carbinolamine intermediate, which then eliminates water to form the C=N double bond of the imine. libretexts.org The reaction rate is pH-dependent, with optimal rates typically observed at a weakly acidic pH of around 4 to 5. libretexts.org

While this compound is a primary amine and thus forms imines, related secondary amines react with aldehydes and ketones to form enamines. masterorganicchemistry.comyoutube.com Enamines are characterized by a C=C double bond adjacent to the nitrogen atom and are valuable synthetic intermediates due to their nucleophilic character at the α-carbon. masterorganicchemistry.com

Table 2: Imine Formation Reaction

ReactantsIntermediateProductKey Conditions
This compound + Aldehyde/KetoneCarbinolamineImine (Schiff Base)Acid Catalyst (pH ~4-5)

The bifunctional nature of this compound, possessing both a nucleophilic amine and a modifiable aromatic ring, makes it a candidate for intramolecular reactions to form new heterocyclic systems. Ring-closing reactions can be designed to incorporate the propylamine side chain and the pyridine ring into a new fused or spirocyclic structure.

For example, if a suitable electrophilic group is introduced at the 2- or 4-position of the pyridine ring, an intramolecular nucleophilic attack by the amine could lead to the formation of a new ring. The feasibility of such cyclizations depends on the chain length of the tether connecting the nucleophile and the electrophile, as well as the geometric constraints of the molecule. Research has demonstrated sequential ring-opening and ring-closing reactions to convert substituted pyridines into other aromatic systems, highlighting the utility of the pyridine scaffold in complex molecular architecture. nih.gov

Applications of 1 5 Methoxy 3 Pyridyl Propylamine As a Versatile Chemical Synthon

Role of 1-(5-Methoxy-3-pyridyl)propylamine in Multicomponent Reactions (MCRs) for Complex Molecule Synthesis

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms of the starting materials. The primary amine functionality of this compound makes it an ideal candidate for participation in various MCRs, particularly those that form nitrogen-containing heterocycles.

One of the most prominent MCRs where aminopyridines are utilized is the Ugi reaction. wikipedia.orgorganic-chemistry.org In a typical Ugi four-component reaction, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.org By employing this compound as the amine component, it would be possible to generate complex peptidomimetic scaffolds bearing the methoxypyridyl moiety. Such structures are of significant interest in medicinal chemistry. The general scheme for such a reaction would involve the initial formation of an imine between the propylamine (B44156) and a carbonyl compound, which then reacts with the isocyanide and carboxylic acid. wikipedia.orgyoutube.com

Another relevant MCR is the Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While the primary amine of this compound would not directly participate in the classical Passerini reaction, its derivatives could be employed in related transformations.

Furthermore, aminopyridines are known to be key building blocks in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines through MCRs. For instance, a three-component reaction of an aminopyridine, an aldehyde, and an isocyanide can yield 3-aminoimidazo[1,2-a]pyridines. arizona.edu The use of this compound in such a reaction would lead to the formation of imidazopyridines with a pendant methoxy-substituted propyl side chain, offering further points for diversification. A variety of catalysts, including scandium triflate and magnetic nanocatalysts, have been employed to facilitate these transformations. arizona.edursc.org

The following table illustrates a generalized scheme for the participation of an aminopyridine derivative in a multicomponent reaction.

Multicomponent Reaction Reactants General Product Structure Potential Application
Ugi ReactionAldehyde/Ketone, Amine (e.g., this compound), Carboxylic Acid, Isocyanideα-Acylamino-carboxamideSynthesis of peptidomimetics and compound libraries for drug discovery. nih.gov
Imidazo[1,2-a]pyridine Synthesis2-Aminopyridine derivative, Aldehyde, Isocyanide/AlkyneSubstituted Imidazo[1,2-a]pyridineDevelopment of novel heterocyclic scaffolds for medicinal chemistry. arizona.edursc.org

Utilization as a Building Block in the Construction of Advanced Organic Scaffolds

The term "advanced organic scaffolds" refers to core molecular frameworks that serve as a basis for the development of new functional molecules, particularly in the fields of medicinal chemistry and materials science. The structure of this compound is well-suited for the synthesis of such scaffolds.

The primary amine can be readily transformed into a wide range of functional groups, including amides, sulfonamides, and ureas, through reactions with acyl chlorides, sulfonyl chlorides, and isocyanates, respectively. These transformations allow for the facile incorporation of the methoxypyridylpropyl moiety into larger, more complex structures. For example, the synthesis of a series of secondary and tertiary pyridyl amides has been reported as potential ligands for central nicotinic acetylcholine (B1216132) receptors, with the corresponding amines (obtained by reduction of the amides) showing significant binding affinity. nih.gov

The pyridine (B92270) ring itself can be functionalized through various C-H activation or cross-coupling reactions, although the presence of the activating methoxy (B1213986) group and the directing effect of the propylamino side chain would need to be considered. The synthesis of nitrogen-containing heterocyclic derivatives through rare-earth-catalyzed C-H bond activation of alkenyl-substituted aminopyridines has been demonstrated, highlighting a pathway to complex polycyclic systems. google.com

Moreover, the combination of the amine and the pyridine nitrogen allows for the construction of bicyclic and polycyclic heterocyclic systems. Sequential reactions of aminoalkynes with carbonyls, often mediated by metal catalysts, are a powerful tool for assembling polyfunctionalized nitrogen heterocyclic scaffolds. researchgate.netmdpi.comnih.gov While not a direct aminoalkyne, derivatization of the propylamine group of this compound could provide entry into similar reaction cascades.

Precursor in the Design and Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis

Pyridylalkylamines are a well-established class of ligands for a variety of transition metal-catalyzed reactions. nih.govresearchgate.net The combination of a "soft" pyridine nitrogen and a "hard" alkylamine nitrogen in a bidentate fashion allows for the formation of stable chelate complexes with a range of metals, including palladium, copper, and ytterbium. nih.govresearchgate.net

This compound can serve as a precursor to N,N-bidentate ligands. The primary amine can be readily alkylated or arylated to introduce additional donor groups or to tune the steric and electronic properties of the resulting ligand. The methoxy group on the pyridine ring would also influence the electronic properties of the metal center, potentially enhancing catalytic activity or selectivity.

Palladium complexes of pyridylalkylamine ligands have been studied for their catalytic activity in cross-coupling reactions such as the Suzuki-Miyaura reaction. nih.govresearchgate.net The steric and electronic environment around the metal center, which is dictated by the ligand structure, is crucial for achieving high selectivity and yield. nih.gov Ytterbium(III) triflate complexes with pyridylalkylamine ligands have been employed as chiral Lewis acids in enantioselective Friedel-Crafts alkylations. researchgate.net

The following table summarizes some examples of catalytic applications of pyridylalkylamine-type ligands.

Catalyst System Ligand Type Catalytic Application Key Findings
Palladium ComplexesPyridylalkylamineSuzuki-Miyaura CouplingSterically crowded and electron-rich ligands lead to good selectivity. nih.govresearchgate.net
Ytterbium(III) Triflate ComplexesChiral PyridylalkylamineEnantioselective Friedel-Crafts AlkylationLigand structure influences enantiomeric excess. researchgate.net
Copper(II) Acetate ComplexesChiral Amino PyridineEnantioselective Henry ReactionHighly enantiomerically enriched products can be obtained. researchgate.net

The potential for immobilizing these ligands on solid supports to create heterogeneous catalysts is also an important consideration. This would facilitate catalyst separation and recycling, contributing to more sustainable chemical processes.

Application in the Synthesis of Precursors for Functional Materials and Polymers

Functional polymers containing pyridine units have attracted significant attention due to their interesting properties, including their ability to coordinate with metals, their pH-responsiveness, and their potential use in drug delivery and catalysis. researchgate.netpolysciences.comroutledge.com this compound can be used as a monomer or a precursor to a monomer for the synthesis of such functional polymers.

The primary amine group provides a handle for polymerization. For example, it can be reacted with difunctional acyl chlorides or epoxides to form polyamides or poly(amino alcohols), respectively. Alternatively, the amine can be used to functionalize a pre-existing polymer backbone. google.com

A more direct route to functional polymers would involve converting this compound into a polymerizable monomer, for instance, by reacting the amine with acryloyl chloride or methacryloyl chloride to produce a pyridyl-functionalized acrylamide (B121943) or methacrylamide (B166291) monomer. These monomers could then be polymerized or copolymerized to yield polymers with pendant methoxypyridylpropyl groups.

Pyridyl disulfide functionalized polymers are another class of materials that have shown promise as nanotherapeutic platforms due to their redox-responsive nature. researchgate.netnih.govacs.org While this would require significant modification of the starting compound, the underlying principle of incorporating pyridyl functionalities into polymer backbones for specific applications is well-established. The synthesis of planar polypyridines for applications in electron-deficient macromolecules has also been described, starting from functionalized pyridine monomers. acs.org

The presence of the methoxy and propylamino groups on the pyridine ring would be expected to influence the properties of the resulting polymers, such as their solubility, thermal stability, and metal-binding capabilities.

Future Directions and Emerging Research Avenues for 1 5 Methoxy 3 Pyridyl Propylamine Research

Exploration of Unconventional Synthetic Methodologies for 1-(5-Methoxy-3-pyridyl)propylamine and its Analogues

The development of novel and efficient synthetic routes is paramount to expanding the accessibility and utility of this compound and its analogues. While traditional methods have proven effective, the focus is shifting towards unconventional strategies that offer improved yields, reduced reaction times, and greater substrate scope. Researchers are investigating the use of innovative catalytic systems, including transition metal catalysts and biocatalysts, to forge key chemical bonds with high selectivity and efficiency.

Furthermore, the exploration of flow chemistry and microwave-assisted synthesis presents opportunities to accelerate reaction optimization and enable safer, more scalable production. These modern techniques can overcome some of the limitations of batch processing, such as poor heat and mass transfer, leading to more consistent product quality. The synthesis of related methoxypyridine-containing compounds has often relied on multi-step sequences, highlighting the need for more convergent and streamlined approaches. nih.gov For instance, the preparation of certain methoxypyridine B-ring analogues has involved nucleophilic aromatic substitution followed by further functionalization, a process that could potentially be simplified through the development of novel cross-coupling methodologies. nih.gov

Advanced Computational Approaches for Predicting Novel Reactivity and Material Applications

The synergy between experimental chemistry and computational modeling is poised to revolutionize the discovery and design of new molecules. Advanced computational approaches, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are becoming indispensable tools for predicting the reactivity, electronic properties, and potential applications of this compound and its derivatives.

These computational methods can provide valuable insights into reaction mechanisms, helping to rationalize experimental observations and guide the design of more effective synthetic strategies. By modeling the interactions of these compounds with biological targets or material interfaces, researchers can predict their potential efficacy in various applications, from pharmaceuticals to organic electronics. For example, understanding the role of the 3-position substituent on the pyridyl ring through computational studies can inform the design of analogues with enhanced target engagement. nih.gov This predictive power allows for a more targeted and efficient approach to research and development, reducing the need for extensive and time-consuming empirical screening.

Integration of this compound into Sustainable Chemical Manufacturing Processes

Key strategies include the development of catalytic reactions that can be performed under milder conditions and the use of renewable feedstocks. The design of synthetic routes that are more atom-economical, meaning a higher proportion of the reactants are incorporated into the final product, is another important consideration. By focusing on the entire lifecycle of the chemical process, from starting materials to final product, researchers aim to develop manufacturing methods that are not only economically viable but also environmentally responsible.

Identification of Unexplored Chemical Space and Potential for Novel Derivative Development with Unique Reactivity Profiles

While significant progress has been made in understanding the chemistry of this compound, a vast and unexplored chemical space still exists around this core structure. The systematic exploration of this space through the synthesis and evaluation of novel derivatives holds immense potential for the discovery of compounds with unique and valuable reactivity profiles.

The strategic modification of the pyridyl ring, the propylamino side chain, and the methoxy (B1213986) group can lead to the development of new molecules with tailored properties. For example, the introduction of different heterocyclic systems has been a successful strategy for improving compound properties in related scaffolds. nih.gov By systematically varying these structural features, researchers can fine-tune the electronic and steric properties of the molecule, potentially leading to novel catalysts, functional materials, or biologically active compounds. High-throughput synthesis and screening technologies will play a crucial role in efficiently navigating this expanded chemical space and identifying promising new derivatives for further investigation.

Q & A

Q. What computational models predict the compound’s metabolic stability in vivo?

  • Methodology :
  • CYP450 metabolism : Use docking simulations (e.g., AutoDock Vina) to predict interactions with CYP3A4/2D6. Key sites: methoxy group (demethylation) and propylamine (oxidation) .
  • In vitro validation : Incubate with liver microsomes and quantify metabolites via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.